N-methoxy-1-phenylpropan-2-amine

Descripción general

Descripción

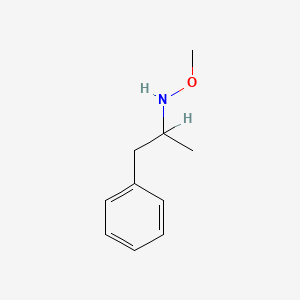

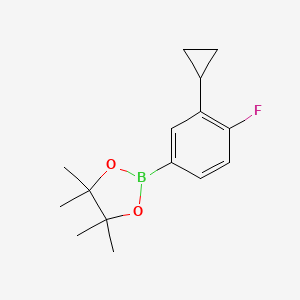

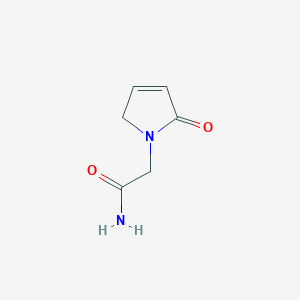

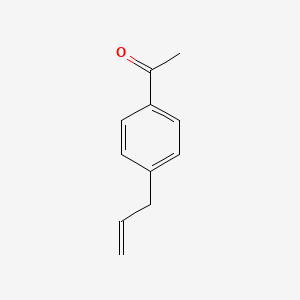

“N-methoxy-1-phenylpropan-2-amine” (NMPA) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule used in fields such as organic and medicinal chemistry, biochemistry, and pharmacology. It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by liquid chromatography/mass spectrometry (LC/MS) .

Synthesis Analysis

The synthesis of NMPA involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis

The molecular formula of NMPA is C10H15N . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .Chemical Reactions Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Physical And Chemical Properties Analysis

The molecular weight of NMPA is 149.236 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines, play significant roles in industrial and agricultural sectors but are often resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving water treatment schemes. The review by Bhat and Gogate (2021) details the degradation mechanisms of amine-based compounds, emphasizing the effectiveness of ozone and Fenton processes under optimized conditions for various nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides Bhat & Gogate, 2021.

Application in Organic Synthesis

N-halo reagents, which include N-halo amines, have diverse applications in organic synthesis, such as oxidation reactions, halogenation, and aziridination. Kolvari et al. (2007) provide an extensive review of the use of N-halo reagents in organic synthesis, highlighting their potential in creating new compounds and the importance of developing new N-halo reagents for various organic reactions Kolvari et al., 2007.

Environmental Impact and Removal Techniques

The presence of nitrogen-containing compounds in the environment, especially water bodies, poses significant challenges. Prasannamedha and Kumar (2020) review the occurrence and removal techniques for sulfamethoxazole, a persistent organic pollutant with N-amine groups. Their review discusses adsorption and advanced oxidation processes (AOPs) as effective methods for removing such contaminants from water, underlining the importance of sustainable development and the potential for using nanocomposites for enhanced removal efficiency Prasannamedha & Kumar, 2020.

Safety And Hazards

Propiedades

IUPAC Name |

N-methoxy-1-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIPDEIPEOYEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-1-phenylpropan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)